molecular formula C21H16N2OS B2416671 N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1-naphthamide CAS No. 2034596-66-0

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1-naphthamide

Cat. No.: B2416671
CAS No.: 2034596-66-0
M. Wt: 344.43
InChI Key: KWXNGTKQBCKONB-UHFFFAOYSA-N
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Description

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1-naphthamide is a complex organic compound that features a combination of heterocyclic structures, including thiophene, pyridine, and naphthamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1-naphthamide typically involves multi-step organic reactions. One common approach is the condensation of 5-(thiophen-2-yl)pyridine-3-carbaldehyde with 1-naphthylamine under acidic conditions to form the desired naphthamide derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the naphthamide ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated naphthamide derivatives.

Scientific Research Applications

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1-naphthamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For instance, it may inhibit certain kinases or modulate receptor activity, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide
  • N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea
  • Pyrazolyl-pyrimidine derivatives

Uniqueness

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1-naphthamide is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c24-21(19-8-3-6-16-5-1-2-7-18(16)19)23-13-15-11-17(14-22-12-15)20-9-4-10-25-20/h1-12,14H,13H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXNGTKQBCKONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC(=CN=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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